molecular formula C9H8ClN3 B13921983 2-chloro-1,6-Naphthyridine-7-methanamine

2-chloro-1,6-Naphthyridine-7-methanamine

Cat. No.: B13921983
M. Wt: 193.63 g/mol
InChI Key: WUSGUACGVZHGPQ-UHFFFAOYSA-N
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Description

2-Chloro-1,6-naphthyridine-7-methanamine is a chlorinated naphthyridine derivative featuring a chlorine atom at position 2 and a methanamine group (-CH₂NH₂) at position 7. The naphthyridine core, a bicyclic aromatic system with two nitrogen atoms, confers unique electronic properties, making it a scaffold of interest in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

(2-chloro-1,6-naphthyridin-7-yl)methanamine

InChI

InChI=1S/C9H8ClN3/c10-9-2-1-6-5-12-7(4-11)3-8(6)13-9/h1-3,5H,4,11H2

InChI Key

WUSGUACGVZHGPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=NC(=C2)CN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1,6-Naphthyridine-7-methanamine typically involves the reaction of 2-chloro-3-formyl-quinolines with substituted aryl-amines via reductive amination. This process is followed by N-allylation and intramolecular Heck-type 6-exo-trig cyclization to yield the desired product . The reaction conditions often include the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1,6-Naphthyridine-7-methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired product but often involve specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-chloro-1,6-Naphthyridine-7-methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-1,6-Naphthyridine-7-methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a c-Met kinase inhibitor, which plays a crucial role in cancer cell proliferation and survival . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to the inhibition of its activity and subsequent downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Chloro-1,6-Naphthyridine-7-methanamine Cl (2), CH₂NH₂ (7) C₉H₈ClN₃ 193.63* Chlorine, Primary amine
4-Chloro-7-Methoxy-1,6-naphthyridine Cl (4), OCH₃ (7) C₉H₇ClN₂O 194.62 Chlorine, Methoxy
7-Amino-[1,6]naphthyridine-2-carboxylic acid NH₂ (7), COOH (2) C₉H₇N₃O₂ 189.17 Amino, Carboxylic acid
7-Chloro-2-methoxy-10-aminobenzo[b][1,5]naphthyridine Cl (7), OCH₃ (2), NH₂ (10) C₁₅H₁₁ClN₂O 294.72 Chlorine, Methoxy, Amino

*Calculated based on molecular formula.

Key Observations:
  • Substituent Position Effects: Chlorine at position 2 (target compound) vs. 4 (4-Chloro-7-Methoxy analog) alters electronic distribution. Position 2 is adjacent to a nitrogen atom, increasing electron-withdrawing effects and directing reactivity in substitution reactions . Methanamine at position 7 (target) vs.
  • Functional Group Diversity: The carboxylic acid group in 7-Amino-[1,6]naphthyridine-2-carboxylic acid increases polarity, making it suitable for salt formation or coordination chemistry, unlike the target compound’s amine . The benzo-fused analog () exhibits extended conjugation, likely enhancing UV absorption and stability but complicating synthesis .

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